

An In-Depth Technical Guide to the Spectroscopic Characterization of Ganoderic Acid DF

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Compound of Interest

Compound Name: *Ganoderic acid DF*

Cat. No.: *B12393989*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Ganoderic acid DF**, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. The information presented herein is critical for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Ganoderic Acid DF

The structural elucidation of **Ganoderic acid DF**, identified as 7 β , 11 β -dihydroxy-3, 15, 23-trioxo-5 α -lanosta-8-en-26-oic acid, has been accomplished through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2]} The following tables summarize the assigned ¹H and ¹³C NMR spectral data, which are fundamental for the unambiguous identification of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Ganoderic acid DF** reveals characteristic signals for a highly oxygenated lanostane triterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for **Ganoderic acid DF**

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.25	m	
1 β	2.05	m	
2 α	2.50	m	
2 β	2.80	m	
4 α	2.45	m	
5 α	1.55	d	10.0
6 α	2.15	m	
6 β	2.30	m	
7 α	4.95	d	
11 α	4.80	s	
12 α	2.75	d	
12 β	3.10	d	14.0
16 α	2.60	m	
16 β	2.90	m	
17 α	2.20	m	
20	2.95	m	
21	1.15	d	
22 α	3.20	m	
22 β	3.40	m	
24	3.15	m	
27	1.20	d	
18	0.90	s	
19	1.35	s	

28	1.10	s
29	1.28	s
30	1.45	s

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed carbon skeleton fingerprint of **Ganoderic acid DF**, confirming the presence of 30 carbon atoms, including carbonyls, hydroxyl-bearing carbons, and the characteristic lanostane framework.

Table 2: ¹³C NMR Data for **Ganoderic acid DF**

Position	δ (ppm)	Type
1	38.5	CH ₂
2	36.8	CH ₂
3	217.5	C=O
4	47.5	C
5	50.5	CH
6	35.5	CH ₂
7	75.0	CH-OH
8	145.0	C
9	142.0	C
10	38.0	C
11	70.0	CH-OH
12	52.0	CH ₂
13	48.0	C
14	50.0	C
15	215.0	C=O
16	40.0	CH ₂
17	45.0	CH
18	18.0	CH ₃
19	20.0	CH ₃
20	35.0	CH
21	18.5	CH ₃
22	42.0	CH ₂
23	210.0	C=O

24	48.5	CH
25	30.0	CH
26	178.0	COOH
27	15.0	CH ₃
28	28.0	CH ₃
29	25.0	CH ₃
30	22.0	CH ₃

Experimental Protocols

The successful isolation and characterization of **Ganoderic acid DF** rely on a series of well-defined experimental procedures.

Isolation of Ganoderic Acid DF

The isolation of **Ganoderic acid DF** from the fruiting bodies of *Ganoderma lucidum* typically involves the following steps:

- **Extraction:** The dried and powdered fruiting bodies are extracted with a suitable organic solvent, such as methanol or ethanol.
- **Solvent Partitioning:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.
- **Chromatographic Separation:** The ethyl acetate fraction, enriched with triterpenoids, is further purified using a combination of chromatographic techniques. This often includes:
 - **Silica Gel Column Chromatography:** Used for initial fractionation of the extract.
 - **Sephadex LH-20 Column Chromatography:** Effective for separating compounds based on size and polarity.

- Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of **Ganoderic acid DF** to obtain a high-purity sample.

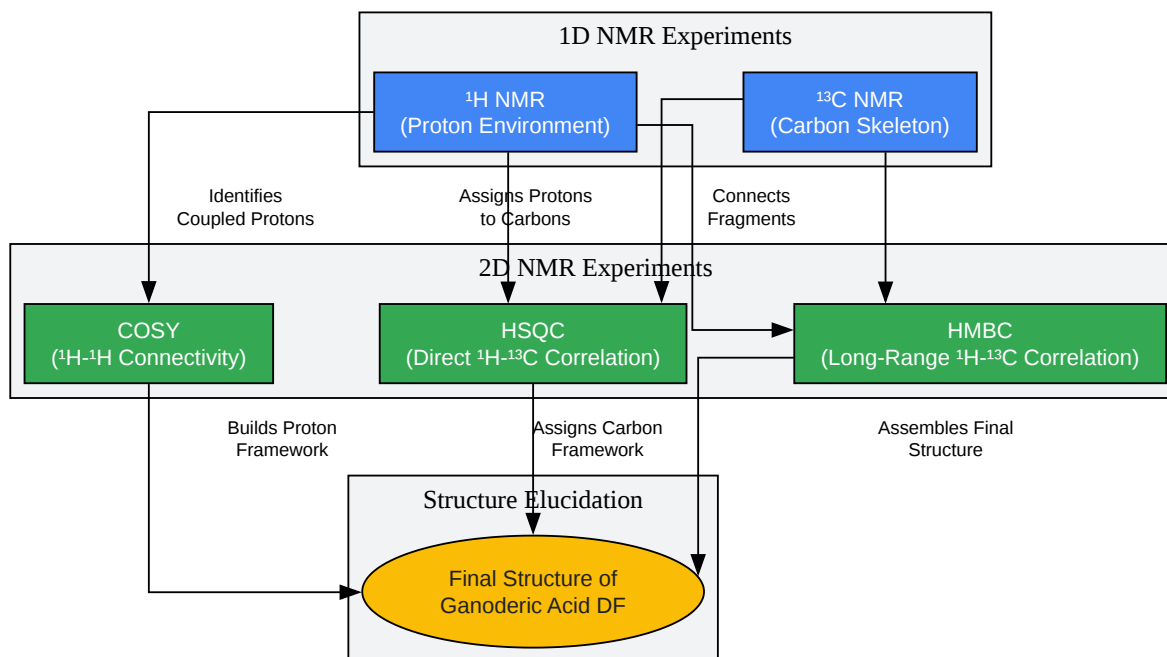
NMR Spectroscopic Analysis

For the structural elucidation of **Ganoderic acid DF**, a suite of NMR experiments is performed.

- Sample Preparation: A few milligrams of the purified **Ganoderic acid DF** are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- 1D NMR Spectroscopy:
 - ^1H NMR: Provides information about the proton environment in the molecule.
 - ^{13}C NMR: Reveals the number and types of carbon atoms.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin couplings, establishing connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C), aiding in the assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (and sometimes four), which is crucial for establishing the overall carbon skeleton and the placement of functional groups.

Visualization of NMR Structural Elucidation Workflow

The logical flow of using different NMR techniques for the structural elucidation of a natural product like **Ganoderic acid DF** can be visualized as follows:



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Caption: Workflow for NMR-based structure elucidation of **Ganoderic acid DF**.

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References

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